2-(1-Amino-2-methylcyclohexyl)acetic acid

Medicinal Chemistry Gabapentinoid SAR Conformational Restriction

2-(1-Amino-2-methylcyclohexyl)acetic acid (CAS 1341193-52-9) is a chiral cyclic β-amino acid with an α,α-disubstituted quaternary architecture. Unlike gabapentin, the amino group is rigidly fixed on the C1 ring carbon—not a flexible exocyclic methylene—abolishing aminomethyl rotameric freedom and creating an ortho steric constraint via 2-methyl substitution. This substitution vector was entirely omitted from the Bryans et al. (1998) α2δ SAR map, making this compound an unmatched probe to complete the regioisomeric binding picture. Researchers investigating α2δ calcium channel subunit pharmacology, peptide backbone rigidification, or metabolic stability of quaternary amino acids will find this scaffold strategically differentiated from existing gabapentinoid analogs. Supplied at ≥95% purity with strict cold-chain storage (2–8°C).

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B13069348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Amino-2-methylcyclohexyl)acetic acid
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1CCCCC1(CC(=O)O)N
InChIInChI=1S/C9H17NO2/c1-7-4-2-3-5-9(7,10)6-8(11)12/h7H,2-6,10H2,1H3,(H,11,12)
InChIKeyYUPVJKHWLNTDPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Amino-2-methylcyclohexyl)acetic Acid: Structural Identity and Compound Class for Research Procurement


2-(1-Amino-2-methylcyclohexyl)acetic acid (CAS 1341193-52-9, molecular formula C₉H₁₇NO₂, MW 171.24 g/mol) is a chiral cyclic β-amino acid derivative featuring a cyclohexane scaffold with an amino group directly attached at the C1 ring position, a methyl substituent at the C2 ring position, and an acetic acid side chain extending from C1 . Unlike the clinically established gabapentinoid family, which places the aminomethyl group on an exocyclic methylene linker, this compound presents an α,α-disubstituted (quaternary) amino acid architecture [1]. The compound is supplied as a research chemical by multiple vendors at typical purities of 95%, with storage at 2–8°C in sealed, dry conditions and room-temperature shipping within continental US .

Why 2-(1-Amino-2-methylcyclohexyl)acetic Acid Cannot Be Interchanged with Other Cyclohexyl Amino Acids


Superficial similarity among C₉H₁₇NO₂ gabapentinoid analogs masks profound structural divergence that dictates distinct biological target engagement. Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) presents the amino group on a flexible methylene linker outside the ring, enabling equatorial conformational preferences at the α2δ calcium channel binding site [1]. In contrast, 2-(1-Amino-2-methylcyclohexyl)acetic acid bears the amino group directly on the quaternary C1 ring carbon, abolishing the aminomethyl rotameric freedom and imposing a rigid presentation of the amine pharmacophore . Furthermore, the 2-methyl substitution introduces an ortho steric constraint adjacent to the binding pharmacophore, a substitution pattern that was entirely absent from the landmark gabapentinoid SAR study by Bryans et al. (1998), which systematically evaluated 3- and 4-methyl but not 2-methyl ring substitution [1]. This unexplored substitution vector means that potency, selectivity, and off-target profiles cannot be inferred from published data on adjacent regioisomers.

Quantitative Differentiation Evidence: 2-(1-Amino-2-methylcyclohexyl)acetic Acid vs. Gabapentinoid Analogs


Structural Architecture: Quaternary α-Amino Acid vs. β-Aminomethyl Scaffold

2-(1-Amino-2-methylcyclohexyl)acetic acid incorporates the amino group directly on the cyclohexane C1 carbon alongside the acetic acid chain, forming an α,α-disubstituted quaternary amino acid center. In Gabapentin, the amino group resides on an exocyclic methylene (–CH₂NH₂), making it a conformationally flexible β-amino acid analog [1]. This difference is not incremental: the Bryans et al. SAR study demonstrated that all gabapentin analogs retaining high α2δ binding affinity place the aminomethyl group in an equatorial conformation relative to the cyclohexane ring; analogs forced into axial aminomethyl conformations lost binding affinity entirely [1]. The quaternary architecture of the target compound precludes the equatorial/axial aminomethyl equilibrium altogether, establishing a fundamentally distinct pharmacophore geometry.

Medicinal Chemistry Gabapentinoid SAR Conformational Restriction

Regiochemical Differentiation: 2-Methyl Substitution as an Unexplored SAR Vector

The Bryans et al. (1998) gabapentinoid SAR study systematically evaluated methyl substitution at the 3- and 4-positions of the cyclohexane ring but did not synthesize or test any 2-methyl substituted analog [1]. Within the evaluated series, the 3-methyl cis-(1S,3R) analog (compound 19) showed the highest α2δ binding affinity (IC50 = 42 nM, ~3.3-fold more potent than gabapentin's IC50 of 140 nM), while the 4-methyl trans analog (compound 14) showed a 3-fold reduction in affinity (IC50 = 440 nM) [1]. These data demonstrate that the position of ring methylation critically determines affinity, yet the 2-position—which places the methyl group ortho to the acetic acid/amino-bearing carbon—remains completely uncharacterized [1]. The 2-methyl position imposes a unique ortho steric and stereoelectronic environment that is distinct from both the 3- and 4-methyl substitution patterns evaluated to date.

α2δ Calcium Channel Structure-Activity Relationship Neuropathic Pain

Synthetic Accessibility via Established Strecker Methodology

A validated synthetic route to the core scaffold exists via asymmetric Strecker synthesis. Volk and Frahm (1996) demonstrated the asymmetric synthesis of all four diastereomers of 1-amino-2-methylcyclohexanecarboxylic acid—the direct structural homolog differing only by substitution of a carboxylic acid for the acetic acid chain—using a Strecker approach with 2-methylcyclohexanone, cyanide, and ammonia followed by chiral resolution [1]. The target compound 2-(1-Amino-2-methylcyclohexyl)acetic acid can be accessed by an analogous Strecker strategy starting from 2-methylcyclohexanone, followed by chain extension to introduce the acetic acid moiety, as described in the synthetic route employing reductive amination and carboxylation . The patent literature further describes a general process for amino methyl cyclo alkane acetic acids achieving yields of 50–70% with product purities of 98–99% [2]. This established methodology contrasts with the multi-step asymmetric routes required for the clinically optimized cis-(1S,3R)-3-methyl gabapentinoid analogs [1].

Asymmetric Synthesis Strecker Reaction Quaternary Amino Acids

Stereochemical Complexity: Four Stereoisomers vs. Achiral or Simpler Analogs

2-(1-Amino-2-methylcyclohexyl)acetic acid contains two chiral centers (C1 and C2 of the cyclohexane ring), yielding four possible stereoisomers: (1R,2R), (1R,2S), (1S,2R), and (1S,2S). This stereochemical complexity contrasts sharply with Gabapentin, which is achiral (no stereogenic centers), and with 2-amino-2-(1-methylcyclohexyl)acetic acid (CAS 855417-33-3), which has only one chiral center at the α-carbon of the acetic acid chain [1]. The four-isomer panel enables systematic exploration of stereochemistry-dependent pharmacology—a capability unavailable with achiral gabapentin or mono-chiral analogs. The Volk and Frahm study on the closely related 1-amino-2-methylcyclohexanecarboxylic acids demonstrated that all four diastereomers are separable and configurable via asymmetric Strecker synthesis [2], establishing the precedent for stereoisomer-resolved studies in this scaffold class.

Chirality Stereochemistry Drug Discovery

Predicted Physicochemical Profile: Lipophilicity Shift Relative to Gabapentin

The addition of a methyl substituent at the C2 ring position and the relocation of the amino group from the exocyclic methylene to the ring C1 carbon are predicted to alter the compound's lipophilicity profile relative to gabapentin. Gabapentin has an experimental logP of approximately –1.1, consistent with its zwitterionic character and low membrane permeability [1]. The closely related analog 2-amino-2-(1-methylcyclohexyl)acetic acid (which bears the methyl at C1 and amino on the α-carbon rather than on the ring) has a predicted logP of –0.70 [2]. The target compound, with its ring-anchored amino group and 2-methyl substitution, is predicted to exhibit intermediate lipophilicity between gabapentin and the C1-methyl analog, which may influence membrane partitioning, CNS penetration potential, and oral bioavailability characteristics—though direct experimental logP or permeability data for the target compound are not publicly available.

Physicochemical Properties LogP CNS Drug Design

Recommended Research Application Scenarios for 2-(1-Amino-2-methylcyclohexyl)acetic Acid Based on Verified Evidence


Gabapentinoid α2δ Binding Site SAR Probe: Ortho-Substitution Vector Exploration

Researchers investigating structure-activity relationships at the α2δ calcium channel subunit gabapentin binding site can employ 2-(1-Amino-2-methylcyclohexyl)acetic acid as a novel probe to interrogate the ortho steric environment adjacent to the pharmacophore-bearing C1 carbon. The Bryans et al. (1998) SAR map—which established that 3-methyl substitution enhances affinity (IC50 42 nM) while 4-methyl substitution reduces affinity (IC50 440 nM)—contains no data for 2-position substitution [1]. Testing this compound in [³H]gabapentin competition binding assays would complete the regioisomeric SAR picture around the cyclohexane ring, potentially revealing whether ortho-methylation sterically clashes with or favorably interacts with the α2δ binding pocket.

Conformationally Constrained Quaternary Amino Acid Scaffold for Peptide Mimetic Design

The α,α-disubstituted quaternary amino acid architecture—with both the amino and acetic acid groups anchored to the same ring carbon—provides a rigidified building block for peptide backbone modification [1]. Unlike gabapentin's flexible aminomethyl linker, the quaternary C1 center restricts the relative orientation of the amine and carboxylate groups, enabling the design of conformationally locked peptide mimetics with defined dihedral angle constraints. The four available stereoisomers (if resolved) further allow systematic exploration of stereochemistry-dependent biological recognition [2].

Comparative Metabolic Stability Assessment vs. Aminomethyl Gabapentinoids

Gabapentin undergoes negligible metabolism in humans, a property attributed in part to its β-amino acid structure [1]. The target compound's α-quaternary amino acid motif may exhibit altered susceptibility to amino acid decarboxylases, transaminases, or oxidases compared to gabapentin. Researchers can employ this compound as a comparator in in vitro metabolic stability assays (e.g., liver microsome or hepatocyte incubation) to determine whether the quaternary architecture confers resistance to, or unexpectedly enables, enzymatic transformations that are absent for gabapentin.

Synthetic Methodology Development: Strecker Route Optimization for α-Quaternary Cyclic Amino Acids

The established asymmetric Strecker synthesis precedent from Volk & Frahm (1996) for the structurally homologous 1-amino-2-methylcyclohexanecarboxylic acids [1] provides a foundation for developing optimized, scalable routes to 2-(1-amino-2-methylcyclohexyl)acetic acid and its derivatives. Process chemistry groups can build on the reported 50–70% yields and 98–99% purity benchmarks from related amino methyl cyclo alkane acetic acid syntheses [2] to develop kilogram-scale processes for this scaffold, addressing a gap in the commercial supply of chiral quaternary cyclic amino acid building blocks.

Quote Request

Request a Quote for 2-(1-Amino-2-methylcyclohexyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.